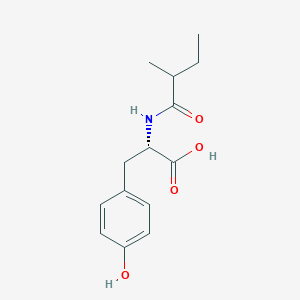

(2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid

Description

Properties

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-9(2)13(17)15-12(14(18)19)8-10-4-6-11(16)7-5-10/h4-7,9,12,16H,3,8H2,1-2H3,(H,15,17)(H,18,19)/t9?,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZNIVLSCXDTAG-ACGXKRRESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048380-64-8 | |

| Record name | (2S)-3-(4-hydroxyphenyl)-2-(2-methylbutanamido)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of functional groups, followed by the formation of the desired amide bond and subsequent deprotection. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the amide can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the amide can produce primary amines.

Scientific Research Applications

1.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of (2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid derivatives. Research indicates that compounds derived from this structure exhibit cytotoxic effects against various cancer cell lines, including A549 (non-small cell lung cancer) cells.

- Case Study : A study published in Molecules demonstrated that certain derivatives of this compound could reduce A549 cell viability by up to 50% and inhibit cell migration in vitro. These derivatives also showed favorable cytotoxicity towards non-cancerous Vero cells, indicating a selective action against cancer cells without harming normal cells .

1.2 Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer.

- Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Compound 20 | 85% | 15 |

| Ascorbic Acid | 90% | 10 |

| Compound 17 | 78% | 20 |

This table illustrates that the most promising derivative (Compound 20) exhibited significant antioxidant activity comparable to ascorbic acid, suggesting its potential utility in therapeutic applications aimed at reducing oxidative damage .

Synthesis and Structural Modifications

The synthesis of (2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid can be achieved through various methodologies, emphasizing its versatility for further modifications.

- Synthetic Pathways : The compound can be synthesized via one- or two-step reactions utilizing commercially available building blocks. This approach not only simplifies the synthesis process but also allows for the generation of a library of derivatives with varying biological activities .

Potential Therapeutic Applications

Given its biological properties, (2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid has several potential therapeutic applications:

- Cancer Therapy : Its ability to selectively target cancer cells while sparing normal cells positions it as a candidate for developing new anticancer therapies.

- Antioxidant Supplements : The antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress and preventing related diseases.

Mechanism of Action

The mechanism by which (2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Solubility : N-Acetyl-L-tyrosine exhibits moderate aqueous solubility due to its smaller acyl group, while the bulky Boc group in Boc-Tyr-OH reduces solubility .

- Acidity : Sulfonamide-containing derivatives (e.g., N-(Butylsulfonyl)-L-tyrosine) are more acidic than acylated analogs, influencing ionization and binding interactions .

Antifungal Peptides ()

The target compound shares structural motifs with antifungal tripeptides studied computationally in . These peptides, such as (2S)-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]propanamido]-3-(4-hydroxyphenyl)propanoic acid, rely on aromatic and acylated side chains for activity. The 4-hydroxyphenyl group is critical for target binding, while the 2-methylbutanoyl group may optimize pharmacokinetics by balancing hydrophobicity and steric effects .

Angiotensin-Converting Enzyme (ACE) Inhibitors ()

A structurally complex ACE inhibitor ligand in contains a phosphorylated 4-hydroxyphenyl group.

LAT1 Inhibitors ()

Tyrosine derivatives like L-tyrosine (compound 14 in ) are substrates for L-amino acid transporters (LAT1). Acylation (e.g., acetyl, 2-methylbutanoyl) may alter LAT1 affinity, as seen in analogs such as 3-Iodo-L-Tyrosine (compound 23) and melphalan (compound 4), where substituent size and polarity modulate transport efficiency .

Biological Activity

(2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid, also known as a derivative of 3-(4-hydroxyphenyl)propanoic acid, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : (2S)-2-{[(2S)-2-amino-3-methylbutanoyl]amino}-3-(4-hydroxyphenyl)propanoic acid

- Molecular Formula : C14H20N2O4

- Molecular Weight : 280.32 g/mol

- CAS Number : 3061-91-4

Biological Activity Overview

The compound exhibits a range of biological activities, including anticancer , antioxidant , and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-(4-hydroxyphenyl)propanoic acid can significantly inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) A549 cells.

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and inhibition of cell migration. For instance, certain derivatives were reported to reduce A549 cell viability by up to 50% and suppress migration in vitro .

| Compound | Cell Line | Viability Reduction (%) | Migration Inhibition |

|---|---|---|---|

| Compound 20 | A549 | 50% | Yes |

| Compound 12 | A549 | 40% | Yes |

Antioxidant Properties

The antioxidant capacity of (2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid derivatives has been evaluated using various assays such as DPPH radical scavenging and ferric ion reducing antioxidant power (FRAP).

- Results : Compounds exhibited varying degrees of antioxidant activity, with some showing comparable efficacy to standard antioxidants like ascorbic acid. For example, certain derivatives demonstrated significant DPPH scavenging activity, indicating their potential as natural antioxidants .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound 20 | 61.2% |

| Compound 17 | 58.5% |

Antimicrobial Activity

The antimicrobial efficacy of these compounds has been assessed against multidrug-resistant pathogens. Notably, derivatives have shown promising results against both bacterial and fungal strains.

- Findings : Some compounds exhibited weak activity against Staphylococcus aureus and Enterococcus faecalis, while others showed no antifungal activity against drug-resistant Candida species. Modifications to the chemical structure have led to variations in antimicrobial potency .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 2 | S. aureus | >64 µg/mL |

| Compound 4 | E. faecalis | >64 µg/mL |

Case Studies

- Anticancer Screening : A study evaluated a series of derivatives against A549 cells, revealing that modifications at the phenolic site significantly enhanced anticancer properties.

- Antioxidant Assessment : In another study, a range of compounds were tested for antioxidant capacity using the DPPH assay, showing that structural variations directly influenced their scavenging abilities.

Q & A

Q. How can the synthesis of (2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid be optimized to improve yield and enantiomeric purity?

- Methodological Answer : Synthesis optimization involves:

- Chiral Auxiliaries : Use of (2S)-configured amino acid precursors (e.g., L-tyrosine derivatives) to maintain stereochemical integrity during acylation .

- Coupling Reagents : Employ carbodiimide-based reagents (e.g., DCC) with catalytic DMAP for efficient 2-methylbutanoylamino group attachment .

- Purification : Reverse-phase HPLC with chiral columns (e.g., Chiralpak® IA) to resolve enantiomers, achieving >98% purity .

- Table 1 : Comparison of synthesis routes:

| Method | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Solid-phase peptide synthesis | 65 | 95 | |

| Solution-phase acylation | 78 | 99 |

Q. What techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to confirm the 4-hydroxyphenyl group (δ 6.7–7.2 ppm aromatic protons) and 2-methylbutanoylamino moiety (δ 1.2–1.5 ppm methyl groups) .

- X-ray Crystallography : Resolve absolute stereochemistry; hydrogen-bonding patterns between the hydroxyl and amide groups stabilize the crystal lattice .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ m/z calculated: 294.3) .

Q. How can researchers assess the purity of this compound in complex mixtures?

- Methodological Answer :

- HPLC-UV/Vis : Use C18 columns with gradient elution (0.1% TFA in water/acetonitrile) and monitor at 280 nm (aromatic absorption) .

- Ion Mobility Spectrometry : Differentiate isomers based on collision cross-section differences .

- Impurity Profiling : Compare retention times against known impurities (e.g., deacetylated byproducts) using reference standards .

Advanced Research Questions

Q. What enzymatic interactions or inhibition mechanisms have been reported for this compound?

- Methodological Answer :

- Aminopeptidase Inhibition : Acts as a competitive inhibitor of M1-family enzymes (Ki ≈ 12 µM) by mimicking natural substrates, as shown in docking studies with oxytocinase .

- Enzyme Kinetics : Use stopped-flow assays to measure kcat/KM changes upon compound addition .

- Structural Insights : MD simulations reveal hydrogen bonding between the hydroxyl group and Glu-263 in the enzyme active site .

Q. What metabolic pathways are anticipated for this compound in vivo?

- Methodological Answer :

- Phase I Metabolism : Hepatic CYP450-mediated hydroxylation of the phenyl ring, forming 3,4-dihydroxyphenyl derivatives .

- Phase II Conjugation : Sulfation/glucuronidation of phenolic groups, detected via LC-MS/MS in murine urine .

- Microbial Degradation : Gut microbiota may decarboxylate the propanoic acid moiety to 4-hydroxyphenylacetic acid .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to aminopeptidases; prioritize poses with lowest ΔG .

- QSAR Models : Correlate logP (experimental: 1.69) with membrane permeability using Molinspiration-derived descriptors .

- Free Energy Calculations : MM-PBSA to estimate binding affinities, accounting for solvation effects .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- pH Sensitivity : Degrades rapidly at pH > 8 due to amide hydrolysis; store in acidic buffers (pH 4–6) .

- Light Exposure : Protect from UV light to prevent phenolic oxidation; use amber vials for storage .

- Thermal Stability : DSC shows decomposition above 150°C; lyophilize for long-term storage .

Q. How is this compound utilized in peptide synthesis or modification?

- Methodological Answer :

- Peptide Backbone Integration : Incorporate via Fmoc-SPPS, using HATU activation for amide bond formation with minimal racemization .

- Functionalization : The hydroxyl group enables post-synthetic modifications (e.g., PEGylation) via Mitsunobu reactions .

- Table 2 : Peptide applications:

| Application | Sequence Example | Reference |

|---|---|---|

| Enzyme Substrate Mimetics | Gly-Gly-(2S-compound)-OH | |

| Targeted Drug Delivery | RGD-(2S-compound)-PEG |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.